N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This triazoloquinazoline derivative features a fused [1,2,3]triazolo[1,5-a]quinazoline core modified with two key substituents:
- Sulfonyl group: A 2,4-dimethylphenylsulfonyl moiety at position 2.
- Amine substituent: A 2-chlorobenzyl group at position 3.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15-11-12-21(16(2)13-15)33(31,32)24-23-27-22(26-14-17-7-3-5-9-19(17)25)18-8-4-6-10-20(18)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWMBPYCJYYURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological properties of this compound based on existing literature, including its anticancer effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 484.0 g/mol. The presence of the triazole ring and sulfonamide moiety is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings on its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.64 | Induces cell cycle arrest at G2/M phase |
| HepG2 (liver cancer) | 9.6 | Down-regulates MMP2 and VEGFA expression levels |
| HCT-116 (colon cancer) | 6.2 | Inhibits cell proliferation through apoptosis |
The biological activity of this compound appears to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and proliferation.
- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Metastatic Factors : By down-regulating matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), the compound may reduce tumor invasiveness and angiogenesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of specific substituents on the triazole and quinazoline rings influences its biological activity:
- Chlorine Substitution : The 2-chlorobenzyl group enhances lipophilicity and may improve cellular uptake.
- Dimethylphenyl Group : The sulfonamide moiety contributes to the compound's ability to interact with target proteins involved in cancer progression.
Case Studies
A notable study demonstrated that derivatives of triazole compounds exhibit varying degrees of anticancer activity. For instance:
- Compound A showed a lower IC50 against MCF-7 cells compared to this compound but required higher concentrations for similar effects on HepG2 cells.
This indicates that modifications in the chemical structure can lead to significant changes in biological outcomes.
Comparison with Similar Compounds
Substituent Variations in Sulfonyl Groups
The sulfonyl group’s phenyl ring substituents significantly affect electronic and steric properties:
Variations in Amine/Substituent Groups
The amine substituent’s structure impacts target selectivity and pharmacokinetics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
